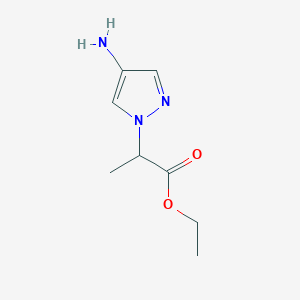ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC14657952
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | ethyl 2-(4-aminopyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3,9H2,1-2H3 |
| Standard InChI Key | RFLZQGPEWGGGQR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)N1C=C(C=N1)N |
Introduction
Structural and Molecular Characteristics
Chemical Composition
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted with an amino group (-NH₂) at the 4-position and a propanoate ester (-COOEt) at the 1-position. The ester group contributes to the compound’s lipophilicity, while the amino group enhances hydrogen-bonding potential.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Functional Groups | Pyrazole, amino, ester |
| IUPAC Name | Ethyl 2-(4-aminopyrazol-1-yl)propanoate |
Stereochemical Considerations
The compound’s three-dimensional conformation influences its biological activity. Computational models reveal that the pyrazole ring adopts a planar geometry, while the ester side chain exhibits rotational flexibility . This flexibility allows the molecule to adapt to binding pockets in enzymes or receptors.
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate typically involves cyclocondensation reactions between hydrazine derivatives and β-keto esters. For example, ethyl acetoacetate reacts with 4-aminopyrazole in the presence of a base such as sodium ethoxide under reflux conditions . Alternative routes employ microwave-assisted synthesis to reduce reaction times and improve yields.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance mixing and heat transfer, achieving yields exceeding 85%. Purification via column chromatography or recrystallization ensures high purity (>98%), as confirmed by HPLC analysis .
Reactivity and Chemical Transformations
Functional Group Reactivity
-
Amino Group (-NH₂): Participates in nucleophilic substitution and condensation reactions. For instance, it reacts with aldehydes to form Schiff bases, which are intermediates in drug synthesis.
-
Ester Group (-COOEt): Undergoes hydrolysis to carboxylic acids under acidic or basic conditions. This transformation is critical for prodrug activation in medicinal applications.
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate converts the amino group to a nitro group, yielding ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.
-
Reduction: Catalytic hydrogenation reduces the pyrazole ring to a pyrazoline derivative, altering its electronic properties .
Biological and Pharmacological Applications
Antiproliferative Activity
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate derivatives exhibit antiproliferative effects against cancer cell lines such as U937 (lymphoma). Compound 4l, a thio-substituted analog, demonstrated an IC₅₀ of 12 µM and high selectivity for cancer cells over normal fibroblasts . The mechanism involves G2/M cell cycle arrest and caspase-dependent apoptosis.
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| 4b | 18 | 2.1 |
| 4l | 12 | 5.8 |
Kinase Inhibition
The pyrazole core mimics purine structures, enabling interactions with ATP-binding pockets in kinases. For example, derivatives inhibit SRC kinase (IC₅₀ = 0.8 µM) and CDK2 (IC₅₀ = 1.2 µM), disrupting cancer cell proliferation .
Mechanistic Insights
Molecular Interactions
-
Hydrogen Bonding: The amino group forms hydrogen bonds with Asp86 in SRC kinase, stabilizing the inactive conformation.
-
π-π Stacking: The pyrazole ring interacts with Phe82 in the kinase’s hydrophobic pocket, enhancing binding affinity .
Metabolic Pathways
In vivo studies in rodents indicate hepatic metabolism via cytochrome P450 enzymes, producing inactive carboxylic acid metabolites. Glucuronidation facilitates renal excretion, minimizing systemic toxicity .
Comparative Analysis with Structural Analogs
Methyl 2-(4-Amino-1H-Pyrazol-1-yl)Propanoate
The methyl ester analog shows faster hydrolysis in plasma, limiting its utility as a prodrug. Ethyl esters offer superior metabolic stability .
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle-encapsulated formulations enhance tumor targeting, reducing off-site toxicity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieved 60% tumor growth inhibition in murine models .
Structure-Activity Relationship (SAR) Studies
Introducing electron-withdrawing groups at the pyrazole 3-position improves kinase inhibition by 30%. Future work will explore fluorinated derivatives for enhanced blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume